CaSR antagonist-1
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Overview
Description
CaSR Antagonist-1 is a potent inhibitor of the calcium-sensing receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the human body. This compound has an inhibitory concentration (IC50) of 50 nanomolar and is primarily used in the investigation of diseases related to dysregulated bone or mineral homeostasis, including osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CaSR Antagonist-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for such compounds typically involve:
- Formation of the core structure through multi-step organic synthesis.
- Introduction of functional groups via substitution reactions.
- Purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency and purity of the final product. This may include:
- Use of large-scale reactors for chemical synthesis.
- Implementation of continuous flow processes to enhance efficiency.
- Rigorous quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: CaSR Antagonist-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CaSR Antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the calcium-sensing receptor and its role in various chemical processes.
Biology: Investigates the role of CaSR in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explores potential therapeutic applications in diseases related to calcium homeostasis, such as osteoporosis and hyperparathyroidism.
Industry: Potential use in the development of new drugs targeting CaSR for various medical conditions
Mechanism of Action
CaSR Antagonist-1 exerts its effects by binding to the calcium-sensing receptor and inhibiting its activity. This inhibition disrupts the receptor’s ability to sense extracellular calcium levels, leading to altered cellular responses. The molecular targets and pathways involved include:
G-protein-coupled receptor signaling: Inhibition of CaSR affects downstream signaling pathways, including the phospholipase C pathway and the cyclic adenosine monophosphate pathway.
Calcium homeostasis: Disruption of CaSR activity impacts calcium regulation in various tissues, including the parathyroid glands, kidneys, and bones
Comparison with Similar Compounds
CaSR Antagonist-1 is unique in its high potency and specificity for the calcium-sensing receptor. Similar compounds include:
Calhex 231: Another CaSR antagonist with similar inhibitory effects but different structural properties.
NPS-2143: A selective antagonist of the calcium-sensing receptor with distinct pharmacological characteristics.
Cinacalcet hydrochloride: A calcimimetic agent that increases the sensitivity of CaSR to calcium, used in the treatment of hyperparathyroidism .
Properties
Molecular Formula |
C29H24FN3O2S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-(3-fluoro-2-hydroxyphenyl)-6-methyl-5-(5-methyl-4-pyridin-2-ylthiophen-2-yl)-3-(2-phenylethyl)pyrimidin-4-one |
InChI |
InChI=1S/C29H24FN3O2S/c1-18-26(25-17-22(19(2)36-25)24-13-6-7-15-31-24)29(35)33(16-14-20-9-4-3-5-10-20)28(32-18)21-11-8-12-23(30)27(21)34/h3-13,15,17,34H,14,16H2,1-2H3 |
InChI Key |
LPCZOMPPQPNCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=C(C(=CC=C2)F)O)CCC3=CC=CC=C3)C4=CC(=C(S4)C)C5=CC=CC=N5 |
Origin of Product |
United States |
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